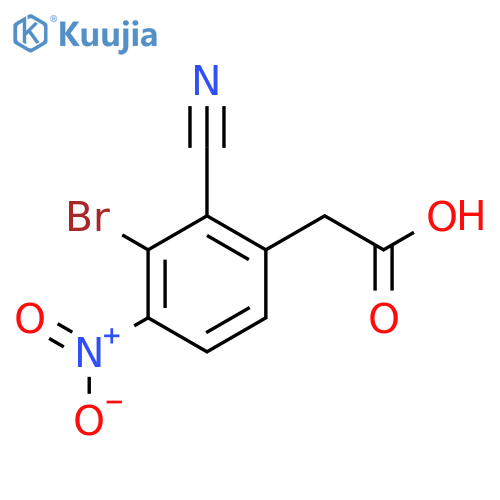Cas no 1805521-10-1 (3-Bromo-2-cyano-4-nitrophenylacetic acid)

1805521-10-1 structure
商品名:3-Bromo-2-cyano-4-nitrophenylacetic acid
CAS番号:1805521-10-1
MF:C9H5BrN2O4
メガワット:285.051001310349
CID:4973271
3-Bromo-2-cyano-4-nitrophenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-cyano-4-nitrophenylacetic acid
- 2-(3-bromo-2-cyano-4-nitrophenyl)acetic acid
-
- インチ: 1S/C9H5BrN2O4/c10-9-6(4-11)5(3-8(13)14)1-2-7(9)12(15)16/h1-2H,3H2,(H,13,14)
- InChIKey: JIOFJFAEKCTUGX-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1C#N)CC(=O)O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 345
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 107
3-Bromo-2-cyano-4-nitrophenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021955-1g |
3-Bromo-2-cyano-4-nitrophenylacetic acid |
1805521-10-1 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
3-Bromo-2-cyano-4-nitrophenylacetic acid 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
1805521-10-1 (3-Bromo-2-cyano-4-nitrophenylacetic acid) 関連製品
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
